N-(3-aminophenyl)butanamide hydrochloride
Overview
Description
N-(3-aminophenyl)butanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is commonly used in proteomics research . The compound’s IUPAC name is This compound .
Safety and Hazards
- MSDS : You can find the Material Safety Data Sheet (MSDS) here.
Scientific Research Applications
Neuroprotective Potential
Extensive studies have highlighted the significant neuroprotective effects of compounds structurally related to N-(3-aminophenyl)butanamide hydrochloride, focusing on oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation within the neurological framework. These findings suggest a broader therapeutic potential for related compounds in managing stroke and various neurodegenerative diseases, emphasizing the multi-targeted action of such neuroprotective agents. However, the transition from experimental studies to clinical application faces challenges, underscoring the need for further research to bridge this gap and fully harness the neuroprotective capabilities of these compounds (Abdoulaye & Guo, 2016).
Antitumor Efficacy
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, structurally similar to this compound, has shown promising antitumor efficacy in preclinical cancer models. This efficacy is attributed to its ability to activate specific receptors leading to S1PR-independent mechanisms. These findings open avenues for utilizing structurally related compounds as potential therapeutic agents in cancer treatment, highlighting the importance of further exploring these mechanisms and their applications in oncology (Zhang et al., 2013).
Environmental and Agricultural Impacts
Research into the use of urea fertilizers has identified compounds such as N-(n-butyl)thiophosphoric triamide, which have structural similarities to this compound. These studies focus on mitigating the adverse effects of urea fertilizers on seed germination and plant growth, emphasizing the role of such compounds in improving agricultural practices and environmental sustainability. The ability to control the hydrolysis of urea and reduce the volatilization of harmful substances underscores the potential of these compounds in environmental science and agriculture (Bremner, 1995).
Properties
IUPAC Name |
N-(3-aminophenyl)butanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-4-10(13)12-9-6-3-5-8(11)7-9;/h3,5-7H,2,4,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYYOANOINUMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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